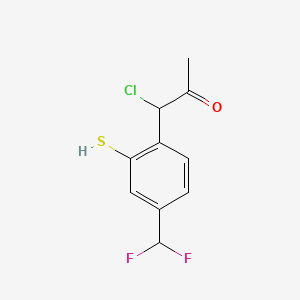
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of the difluoromethyl and mercapto groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or alter the difluoromethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups can enhance binding affinity, while the mercapto group can form covalent bonds with target molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, which alters its reactivity and applications.
1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one:
The uniqueness of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H9ClF2OS |
|---|---|
Poids moléculaire |
250.69 g/mol |
Nom IUPAC |
1-chloro-1-[4-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-3-2-6(10(12)13)4-8(7)15/h2-4,9-10,15H,1H3 |
Clé InChI |
PQSFTVYQAZRVGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


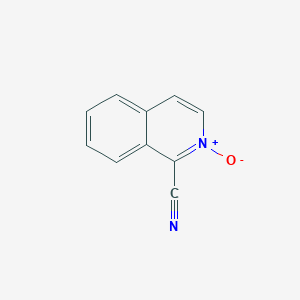
![7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B14053513.png)
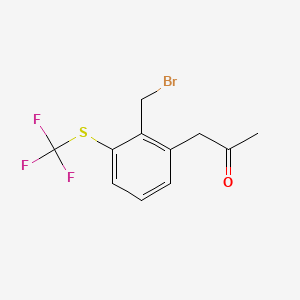
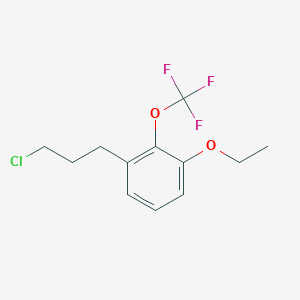
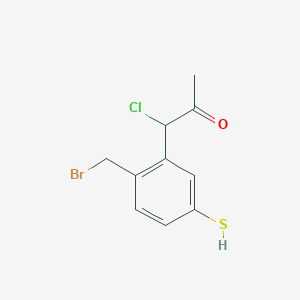
![[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
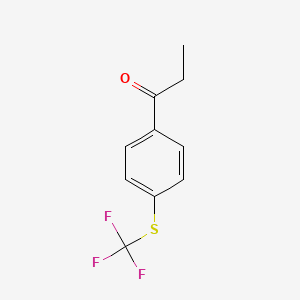
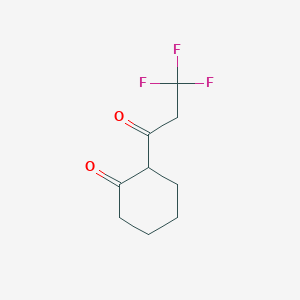
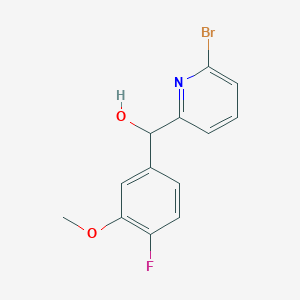

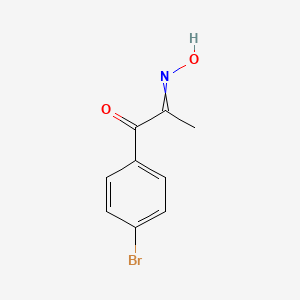
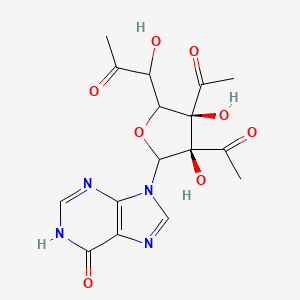
![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)

